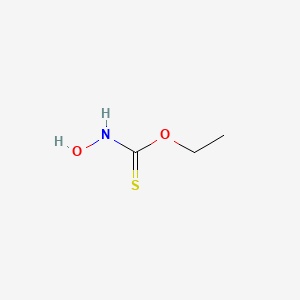

O-Ethyl hydroxycarbamothioate

Description

O-Ethyl hydroxycarbamothioate is a carbamothioate ester characterized by the presence of a hydroxy (-OH) group, an ethyl (-OCH₂CH₃) ester moiety, and a thiocarbamate (N-C(S)-O) backbone. Carbamothioates are sulfur-containing analogs of carbamates, where the oxygen atom in the carbonyl group is replaced by sulfur. These compounds are of interest in organic synthesis, agrochemicals, and pharmaceutical intermediates due to their reactivity and functional versatility .

Properties

CAS No. |

116312-12-0 |

|---|---|

Molecular Formula |

C3H7NO2S |

Molecular Weight |

121.16 g/mol |

IUPAC Name |

O-ethyl N-hydroxycarbamothioate |

InChI |

InChI=1S/C3H7NO2S/c1-2-6-3(7)4-5/h5H,2H2,1H3,(H,4,7) |

InChI Key |

DUJGSBQTJWXYSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Ethyl hydroxycarbamothioate can be synthesized through the esterification of carbamothioic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous addition of ethanol to a solution of carbamothioic acid in the presence of a strong acid catalyst. The reaction mixture is heated to reflux, and the product is continuously removed by distillation to drive the reaction to completion. The crude product is then purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl hydroxycarbamothioate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and alcohols.

Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

O-Ethyl hydroxycarbamothioate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of O-Ethyl hydroxycarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. This inhibition can disrupt metabolic pathways and lead to the desired biological or chemical effect.

Comparison with Similar Compounds

Functional Group Analysis

The table below compares O-ethyl hydroxycarbamothioate with three analogs: O-ethyl benzoyl thiocarbamate, O-phenyl carbamothioate, and O-ethyl ethylphosphonothionochloridate (a phosphonothioate included for contrast).

Spectral and Reactivity Trends

C=O and C=S Stretching Frequencies :

- In O-ethyl benzoyl thiocarbamate, the C=O stretch appears at 1742–1770 cm⁻¹, while the C=S stretch is observed at 1270 cm⁻¹ . These values align with this compound’s inferred data, suggesting similar electronic environments.

- Substituent effects: Electron-withdrawing groups (e.g., benzoyl in O-ethyl benzoyl thiocarbamate) slightly elevate C=O frequencies due to increased polarization, whereas alkyl groups (e.g., ethyl in this compound) have a minimal electronic impact .

- Phosphonothioates vs. Carbamothioates: Phosphonothioates like O-ethyl ethylphosphonothionochloridate exhibit distinct reactivity due to their P=S-Cl backbone, making them prone to nucleophilic substitution. In contrast, carbamothioates undergo hydrolysis or thiophilic additions at the C=S group .

Substituent-Driven Properties

- Ethyl vs. Phenyl Groups: Ethyl substituents (e.g., in this compound) improve solubility in nonpolar solvents compared to phenyl-substituted analogs like O-phenyl carbamothioate. However, phenyl groups enhance thermal stability due to aromatic resonance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.